molecular formula C7H12N2O2 B573377 4-(Azetidin-3-yl)morpholin-3-one CAS No. 178311-58-5

4-(Azetidin-3-yl)morpholin-3-one

Cat. No.: B573377
CAS No.: 178311-58-5
M. Wt: 156.185
InChI Key: TVUYAXOQFUDABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)morpholin-3-one is a chemical compound that has garnered interest in various fields of research and industry It is known for its unique structure, which includes both an azetidine ring and a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)morpholin-3-one typically involves the formation of the azetidine ring followed by the introduction of the morpholinone moiety. One common method involves the use of azetidin-3-one as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the azetidine ring and its subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize eco-friendly and cost-effective approaches, making them suitable for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)morpholin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This makes the compound a promising candidate for drug development, particularly in targeting diseases where these pathways are implicated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)morpholin-3-one stands out due to its combination of the azetidine and morpholinone rings, providing a unique set of chemical properties.

Properties

IUPAC Name

4-(azetidin-3-yl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUYAXOQFUDABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702270
Record name 4-(Azetidin-3-yl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-58-5
Record name 4-(3-Azetidinyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Azetidin-3-yl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.